9H-Purin-6-amine, 2-chloro-9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
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Overview
Description
2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of heterocyclic compounds It is characterized by the presence of a chloro group at the second position, a methoxybenzyl group at the ninth position, and a dimethylamine group at the sixth position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the second position using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution Reaction: The chlorinated purine undergoes a nucleophilic substitution reaction with 3-methoxybenzylamine to introduce the methoxybenzyl group at the ninth position.
Dimethylation: The final step involves the dimethylation of the amine group at the sixth position using reagents like formaldehyde and formic acid or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purine receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with purine receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. The molecular targets include adenosine receptors and enzymes involved in purine metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9-(3-methoxybenzyl)-9H-purine
- 2-Chloro-9-(3-methoxybenzyl)-N-methyl-9H-purin-6-amine
- 2-Chloro-9-(3-methoxybenzyl)-N,N-diethyl-9H-purin-6-amine
Uniqueness
2-Chloro-9-(3-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group at the sixth position enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
115204-68-7 |
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Molecular Formula |
C15H16ClN5O |
Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-chloro-9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
VVULAYVNBARNGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
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